molecular formula C12H16N2O2 B267527 3-(acetylamino)-N-isopropylbenzamide

3-(acetylamino)-N-isopropylbenzamide

Cat. No.: B267527
M. Wt: 220.27 g/mol
InChI Key: FCPXYZFDOSUHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)-N-isopropylbenzamide is a benzamide derivative featuring an acetylamino group at the 3-position of the benzene ring and an isopropyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-acetamido-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-8(2)13-12(16)10-5-4-6-11(7-10)14-9(3)15/h4-8H,1-3H3,(H,13,16)(H,14,15)

InChI Key

FCPXYZFDOSUHTI-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent on Benzamide N-Substituent Molecular Formula Molecular Weight Key Features
3-(Acetylamino)-N-isopropylbenzamide 3-Acetylamino Isopropyl C₁₃H₁₈N₂O₂ (hypothetical) ~234.3 (estimated) Polar acetylamino group; moderate steric bulk from isopropyl.
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide 3-Acetylamino 3-Chloro-4-methylphenyl C₁₇H₁₇ClN₂O₂ 316.78 Enhanced hydrophobicity from chloro and methyl groups; potential bioactivity.
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide 3-(3-Chlorobenzoylamino) Isopropyl C₁₇H₁₇ClN₂O₂ 316.78 Electron-withdrawing chloro group; increased steric hindrance.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl C₁₃H₁₉NO₂ 221.3 N,O-bidentate directing group; suitable for metal-catalyzed C–H functionalization.

Key Observations:

  • Chloro groups (e.g., in ) increase molecular weight and hydrophobicity, which may influence binding affinity in biological systems or alter reactivity in synthetic applications. The methyl group in provides minimal steric hindrance, favoring its role as a directing group in catalysis.
  • N-Substituent Variations:
    • Isopropyl (target compound and ) offers moderate steric bulk, balancing reactivity and stability.
    • 3-Chloro-4-methylphenyl introduces significant steric and electronic effects, likely affecting pharmacokinetic properties in drug design.
    • Hydroxy-dimethylethyl enables chelation with metals, a critical feature for catalytic applications.

Functional and Application-Based Comparisons

Compound Potential Applications Research Findings
Target Compound Pharmaceutical intermediates, solubility-driven formulations. Inferred: Acetylamino group may improve bioavailability compared to chlorinated analogs.
Analog Antimicrobial or anticancer agents (chloro and methyl groups mimic bioactive motifs). No direct data, but structural similarity to known bioactive benzamides suggests therapeutic potential.
Analog Catalysis or agrochemicals (chloro group stabilizes transition states). Chlorobenzoyl moiety may enhance electrophilicity in cross-coupling reactions.
Analog Metal-catalyzed C–H functionalization (e.g., in organic synthesis). Confirmed: N,O-bidentate directing group facilitates regioselective C–H activation in palladium catalysis.

Notable Trends:

  • Pharmaceutical Relevance: Chloro and methyl groups () are common in drug design for their metabolic stability and target interaction, whereas the target compound’s acetylamino group may prioritize solubility.
  • Catalytic Utility: The hydroxy-dimethylethyl group in is functionally distinct, enabling applications inaccessible to the target compound or its chloro-substituted analogs.

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